Ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate
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Overview
Description
Ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate is a complex organic compound that belongs to the class of indolizine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indolizine core, followed by the introduction of the tert-butyl and 4-methylbenzoyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF). The final esterification step to introduce the ethyl group is usually carried out using ethyl chloroformate in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indolizine core, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl (2′R,3R,3′R,4a′R,9a′S)-1-acetyl-5-chloro-3″-methyl-2,5″,9′-trioxo-1″-phenyl-1″,4a′,5″,9a′-tetrahydro-1′H,3′H,9′H-dispiro[indoline-3,4′-xanthene-2′,4″-pyrazole]-3′-carboxylate
Uniqueness
Ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate is unique due to its specific combination of functional groups and the indolizine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
853329-79-0 |
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Molecular Formula |
C23H25NO3 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
ethyl 7-tert-butyl-3-(4-methylbenzoyl)indolizine-1-carboxylate |
InChI |
InChI=1S/C23H25NO3/c1-6-27-22(26)18-14-20(21(25)16-9-7-15(2)8-10-16)24-12-11-17(13-19(18)24)23(3,4)5/h7-14H,6H2,1-5H3 |
InChI Key |
VJDWIZQZYYPLFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC=C(C=C3)C)C(C)(C)C |
Origin of Product |
United States |
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